1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14BrClO |
|---|---|
Molecular Weight |
277.58 g/mol |
IUPAC Name |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-6-14-11(8-12)9-4-3-5-10(13)7-9/h3-5,7,11H,2,6,8H2,1H3 |
InChI Key |
BHYMDDIZQTUTJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CBr)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Bromo 1 Propoxyethyl 3 Chlorobenzene
Retrosynthetic Analysis and Strategic Disconnections for Complex Architectures
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene, two primary disconnections are considered, revolving around the formation of the ether linkage and the introduction of the bromine atom.
Disconnection A: Ether Bond
The most logical primary disconnection is at the ether C-O bond. This leads to two key synthons: a 3-chlorophenyl-substituted ethanol (B145695) derivative (an alcohol) and a brominated propane (B168953) derivative (an alkylating agent), or vice versa. This approach is generally favored due to the reliability of ether synthesis methodologies.
Disconnection B: C-Br Bond
An alternative disconnection involves the carbon-bromine bond. This would presuppose the prior existence of the propoxyethyl-chlorobenzene scaffold, which would then be subjected to a bromination reaction. The feasibility of this approach hinges on the ability to achieve regioselective bromination at the desired position.
Considering these primary disconnections, a plausible retrosynthetic pathway is outlined below:
| Target Molecule | Key Disconnections | Precursors | Starting Materials |
| This compound | C(aryl)-C(alkyl) bond, C-O (ether) bond, C-Br bond | 1-(1-Hydroxyethyl)-3-chlorobenzene, 1-Bromopropane (B46711), Brominating agent | 3-Chloroacetophenone, Propanol (B110389), Bromine |
| 3-Chlorostyrene (B1584043) oxide, Propanol, Brominating agent | 3-Chlorostyrene |
This analysis suggests that a convergent approach, where the two main fragments are synthesized separately and then combined, is a viable strategy.
Synthesis of Advanced Precursors and Key Intermediates
The successful synthesis of this compound relies on the efficient preparation of its constituent precursors.
Preparation of Brominated Propoxyethyl Synthons
The "brominated propoxyethyl" fragment can be approached in several ways. One common method involves the bromination of a suitable alcohol precursor.
A key intermediate for this route is 1-propoxypropan-2-ol . This can be synthesized by the ring-opening of propylene (B89431) oxide with propanol under basic or acidic catalysis. Subsequent bromination of 1-propoxypropan-2-ol, for example using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (B44618), would yield the desired 1-bromo-2-propoxypropane .
Alternatively, direct bromination of propanol to 1-bromopropane followed by reaction with a suitable epoxide derived from the chlorobenzene (B131634) scaffold can be envisioned.
Synthesis of Functionalized Chlorobenzene Scaffolds
The 3-chlorobenzene moiety requires functionalization to enable coupling with the propoxyethyl fragment. A primary target intermediate is 1-(3-chlorophenyl)ethanol (B1582347) . This can be readily prepared by the reduction of commercially available 3-chloroacetophenone.
| Reaction | Reagent | Product |
| Reduction of 3-chloroacetophenone | Sodium borohydride (B1222165) (NaBH₄) | 1-(3-Chlorophenyl)ethanol |
Another versatile precursor is 3-chlorostyrene oxide . This epoxide can be synthesized from 3-chlorostyrene via epoxidation, for instance with meta-chloroperoxybenzoic acid (m-CPBA). The subsequent ring-opening of this epoxide with propanol would yield a regioisomeric mixture of alcohols, which would then need to be separated and carried forward.
Direct and Convergent Synthetic Routes to this compound
With the key precursors in hand, the final assembly of the target molecule can be achieved through several convergent strategies.
Etherification Reactions: Nuance and Selectivity
The formation of the ether linkage is a critical step. The Williamson ether synthesis and the Mitsunobu reaction are two prominent methods, each with its own nuances regarding selectivity. missouri.edu
Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org In the context of synthesizing our target molecule, two pathways are possible:
Route 1: Reaction of the sodium salt of 1-(3-chlorophenyl)ethanol with a brominated propoxyethyl synthon like 1-bromo-2-propoxypropane.
Route 2: Reaction of sodium propoxide with 1-(1-bromoethyl)-3-chlorobenzene.
A significant challenge in the Williamson ether synthesis arises when using secondary halides, as elimination reactions (E2) can compete with the desired substitution (SN2), leading to the formation of alkenes as byproducts. masterorganicchemistry.com The choice of solvent can also impact the regioselectivity of the reaction. researchgate.netrsc.org
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ether using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). organic-chemistry.orgbyjus.com This method is particularly advantageous as it proceeds with inversion of configuration at the alcohol center. For the synthesis of this compound, the reaction would involve coupling 1-(3-chlorophenyl)ethanol with a suitable brominated propanol derivative. A key limitation of the Mitsunobu reaction is the requirement for a sufficiently acidic pronucleophile. organic-chemistry.org
| Etherification Method | Reactants | Key Considerations |
| Williamson Ether Synthesis | Alkoxide + Alkyl Halide | Competition from elimination with secondary halides. masterorganicchemistry.com |
| Mitsunobu Reaction | Alcohol + Pronucleophile (with PPh₃ and DEAD) | Inversion of stereochemistry; suitable for secondary alcohols. organic-chemistry.org |
Regioselective Halogenation Strategies
The introduction of the bromine atom can be achieved either before or after the etherification step. The choice of strategy depends on the desired regioselectivity.
Electrophilic Aromatic Bromination: If the propoxyethyl side chain is attached to the chlorobenzene ring first, subsequent bromination of the aromatic ring could be attempted. However, the existing chloro and propoxyethyl groups will direct the incoming electrophile to specific positions. The chloro group is a deactivating ortho-, para-director, while the propoxyethyl group is an activating ortho-, para-director. This would likely lead to a mixture of isomers, making this a less desirable approach for achieving the specific target molecule.
Benzylic Bromination: A more controlled approach involves the radical bromination of a precursor such as 1-ethyl-3-chlorobenzene or a derivative thereof. N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is the reagent of choice for selective bromination at the benzylic position (the carbon atom adjacent to the aromatic ring). manac-inc.co.jplibretexts.orgaskfilo.com This method would be highly regioselective for the benzylic carbon, leading to the formation of a 1-bromoethyl intermediate, which could then be used in an etherification reaction. The selectivity of benzylic bromination can be influenced by the reaction conditions, including the solvent and the method of initiation. gla.ac.ukgla.ac.uk
| Halogenation Strategy | Reagent | Substrate | Regioselectivity |
| Electrophilic Aromatic Bromination | Br₂ / Lewis Acid | 1-(1-Propoxyethyl)-3-chlorobenzene | Mixture of ortho/para isomers |
| Benzylic Bromination | NBS / Radical Initiator | 1-Ethyl-3-chlorobenzene | Selective for the benzylic position askfilo.com |
Multi-Component and Domino Reaction Approaches
Multi-Component Reactions (MCRs): An MCR is a process where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all starting materials. frontiersin.orgresearchgate.net For the target molecule, a hypothetical three-component reaction could involve 3-chlorostyrene, a bromine source, and propanol. This convergent approach streamlines the synthesis, avoiding the isolation of intermediates and minimizing solvent and energy consumption. acsgcipr.org MCRs are highly valued in medicinal chemistry for their ability to rapidly generate molecular complexity from simple precursors. nih.govrsc.org
Domino Reactions: A domino reaction involves two or more bond-forming transformations that occur sequentially under the same reaction conditions without the addition of new reagents. organic-chemistry.orgacs.org The subsequent reaction is triggered by the functionality formed in the preceding step. acs.orgresearchgate.net The synthesis of this compound can be envisioned as a domino bromoetherification process:
Initiation: The reaction begins with the electrophilic addition of a bromine source (e.g., Br₂) to the double bond of 3-chlorostyrene. This forms a cyclic bromonium ion intermediate. chemistrysteps.comlibretexts.org
Propagation/Termination: The highly strained bromonium ion is then susceptible to nucleophilic attack. Propanol, acting as the nucleophile, attacks one of the carbons of the three-membered ring. masterorganicchemistry.comlibretexts.org This ring-opening step is regioselective and proceeds with anti-stereochemistry, simultaneously forming a C-O bond and a C-Br bond on adjacent carbons to yield the final product. chemistrysteps.commasterorganicchemistry.com
This cascade of events, from bromonium ion formation to nucleophilic capture by the alcohol, exemplifies a domino process that efficiently assembles the target structure in a single, well-orchestrated sequence. beilstein-journals.org
Optimization of Reaction Conditions: Catalyst Design, Solvent Effects, and Yield Enhancement
To maximize the efficiency and selectivity of the synthesis of this compound, careful optimization of reaction parameters is essential. Key areas of focus include the design of catalysts, the choice of solvent, and the fine-tuning of conditions to enhance the reaction yield.
Catalyst Design: While the bromoetherification of alkenes can proceed without a catalyst, the use of catalysts can significantly improve reaction rates, selectivity, and sustainability. mdpi.com For achieving enantiomeric purity, which is often crucial for pharmaceutical compounds, the development of asymmetric catalysts is a primary goal. caltech.edu
Chiral Lewis Acids: Catalysts based on metals like titanium or iridium, complexed with chiral ligands, can be designed to control the facial selectivity of the initial bromine addition or the subsequent nucleophilic attack, leading to enantioenriched products. rsc.orgresearchgate.net
Organocatalysis: Chiral organocatalysts can also promote asymmetric halogenation and etherification reactions, offering a metal-free alternative. frontiersin.org The design of these catalysts often focuses on creating a specific chiral environment around the substrate. frontiersin.org
Solvent Effects: The choice of solvent is critical as it can influence the reaction's rate, regioselectivity, and even stereoselectivity. rsc.org In halohydrin formation, the solvent can act as the nucleophile if it is protic, like water or an alcohol. libretexts.org
Regioselectivity: In the bromoetherification of an unsymmetrical alkene like 3-chlorostyrene, the nucleophile (propanol) preferentially attacks the more substituted carbon of the bromonium ion intermediate (the benzylic position). This is because the positive charge is better stabilized at this position, following Markovnikov's rule. fiveable.meleah4sci.com
Solvent Polarity: The polarity of the solvent can affect the stability of the charged intermediates and transition states. A co-solvent system, such as dichloromethane (B109758) and water, has been shown to be effective for bromoetherification reactions. nih.gov Non-nucleophilic solvents like carbon tetrachloride or dichloromethane are used when the goal is simple dibromination rather than bromoetherification. chemistrysteps.commasterorganicchemistry.com
| Parameter | Effect on Reaction | Optimization Goal |
| Bromine Source | The reactivity and handling requirements vary. N-Bromosuccinimide (NBS) is often a safer and more convenient source of electrophilic bromine than liquid Br₂. fiveable.menih.gov | Select a reagent that provides high conversion with minimal side products and is safer to handle. |
| Temperature | Lower temperatures can increase selectivity by minimizing side reactions and favoring the kinetic product. | Conduct the reaction at the optimal temperature to balance reaction rate and selectivity. |
| Stoichiometry | The ratio of alkene to bromine source and alcohol can impact conversion and prevent side reactions like dibromination. | Use a slight excess of the bromine source and propanol to ensure complete consumption of the starting alkene. |
| Catalyst Loading | For catalyzed reactions, using the minimum amount of catalyst necessary reduces cost and waste. nih.gov | Minimize catalyst loading while maintaining high yield and selectivity. |
Principles of Sustainable Synthesis and Green Chemistry Integration
Integrating the principles of green chemistry into the synthesis of this compound is essential for developing environmentally and economically sustainable manufacturing processes. nih.gov This involves a holistic approach to minimize waste, reduce energy consumption, and use safer chemicals. mdpi.comnano-ntp.com
Key principles of green chemistry applicable to this synthesis include:
Waste Prevention: Designing synthetic routes that minimize the formation of byproducts is a primary goal. Domino and multi-component reactions are inherently greener in this regard as they reduce the number of steps and purification procedures, thus generating less waste. acsgcipr.orgbeilstein-journals.org
Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. The bromoetherification of 3-chlorostyrene is an addition reaction and thus has a high theoretical atom economy.
Use of Safer Solvents: Traditional halogenation reactions often use hazardous chlorinated solvents like CCl₄ or CH₂Cl₂. rsc.org Green chemistry encourages their replacement with safer alternatives such as ethanol, water, or even performing the reaction under solvent-free conditions. researchgate.net
Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste. Developing recyclable heterogeneous catalysts can further enhance the sustainability of the process by simplifying product purification and allowing for catalyst reuse. caltech.edudiva-portal.org
Use of Greener Reagents: The use of elemental bromine (Br₂) poses significant safety and environmental risks. Alternative, safer brominating agents are preferred. A greener approach involves using hydrobromic acid (HBr) as the bromine source in combination with an oxidant like hydrogen peroxide (H₂O₂), where the only byproduct is water. researchgate.net Electrochemical methods that generate the reactive halogen species in situ from halide salts also represent a sustainable alternative. researchgate.net
The table below outlines how specific green chemistry principles can be practically applied to improve the synthesis.
| Green Chemistry Principle | Application to Synthesis of this compound |
| 1. Prevention | Utilize one-pot multi-component or domino reactions to reduce intermediate workups and waste. frontiersin.org |
| 3. Less Hazardous Synthesis | Replace hazardous Br₂ with safer alternatives like NBS or an HBr/H₂O₂ system. researchgate.net |
| 5. Safer Solvents & Auxiliaries | Replace chlorinated solvents with greener options like ethanol, water, or ionic liquids. researchgate.netorganic-chemistry.org |
| 7. Use of Renewable Feedstocks | If possible, derive starting materials like propanol from renewable biological sources. |
| 9. Catalysis | Employ recyclable heterogeneous or biocatalytic systems to improve efficiency and reduce waste. diva-portal.orgacs.org |
| 11. Real-time Analysis | Implement in-process monitoring to optimize reaction conditions and prevent runaway reactions or byproduct formation. |
By thoughtfully applying these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign. taylorfrancis.com
Advanced Spectroscopic and Spectrometric Elucidation of Reaction Pathways and Isomers
Mechanistic Insights via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy.mdpi.comresearchgate.netresearchgate.net
Advanced NMR spectroscopy serves as an indispensable tool for the unambiguous determination of molecular structure and dynamics in solution. mdpi.com For a molecule like 1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene, with its multiple stereocenters and conformational flexibility, a suite of one- and two-dimensional NMR experiments is required for a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and to understand its spatial arrangement.
Two-Dimensional NMR Techniques (COSY, NOESY, HMQC, HMBC) for Conformational Analysis and Stereochemical Assignment
Two-dimensional NMR techniques are crucial for mapping the connectivity and spatial relationships between atoms within a molecule. ipb.ptsemanticscholar.org
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, establishing the connectivity within the propoxyethyl chain. For instance, it would show correlations between the methine proton (CH attached to the ring and oxygen), the methylene (B1212753) protons of the propoxy group (OCH₂), the central methylene protons (CH₂CH₃), and the terminal methyl protons (CH₃). It would also confirm the coupling between the methine proton and the adjacent brominated methylene group (CH-CH₂Br).
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon atom in the molecule by linking it to its attached proton(s). For example, the carbon of the CHBr group would be identified by its correlation to the corresponding proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for piecing together the molecular skeleton. Key correlations would include the link from the methine proton (on the ethyl chain) to the aromatic carbons of the chlorobenzene (B131634) ring, confirming the attachment point. It would also show correlations from the propoxy methylene protons (OCH₂) to the methine carbon, confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining the through-space proximity of protons, providing critical insights into the molecule's preferred conformation and stereochemistry. For example, NOESY could reveal spatial correlations between protons on the chlorobenzene ring and protons on the propoxyethyl side chain, defining the orientation of the side chain relative to the ring. The relative stereochemistry of the chiral center could also be investigated by observing NOEs between the methine proton and protons on the bromo- and propoxy-substituted groups.
Table 1: Illustrative 2D NMR Correlations for Conformational Analysis
| Technique | Correlated Nuclei (Hypothetical) | Inferred Information |
| COSY | H(1') ↔ H(2') | Connectivity within the ethyl side chain. |
| H(1'') ↔ H(2'') ↔ H(3'') | Connectivity within the n-propyl group. | |
| HSQC | C(1') ↔ H(1') | Direct C-H bond assignment for the chiral center. |
| C(aromatic) ↔ H(aromatic) | Assignment of aromatic carbons and protons. | |
| HMBC | H(1') ↔ C(1), C(2), C(6) | Confirms attachment of the side chain to the aromatic ring. |
| H(1'') ↔ C(1') | Confirms the propoxy ether linkage. | |
| NOESY | H(2) ↔ H(1'') | Spatial proximity indicating a specific rotational conformer. |
| H(1') ↔ H(6) | Information on the orientation of the side chain relative to the ring. |
Dynamic NMR for Characterization of Rotational Barriers and Exchange Processes
The flexible side chain of this compound suggests the presence of multiple, rapidly interconverting conformers at room temperature. Dynamic NMR (DNMR) studies, involving the acquisition of spectra at variable temperatures, can provide quantitative information about these processes. researchgate.net
By lowering the temperature, the rate of rotation around single bonds (e.g., the C-C and C-O bonds in the side chain, and the C-Aryl bond) can be slowed on the NMR timescale. nih.govscielo.org.mx This would lead to the broadening and eventual splitting of signals corresponding to protons or carbons that are equivalent in the fast-exchange regime but inequivalent in the slow-exchange regime (diastereotopic). By analyzing the line shapes of these signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for bond rotation, providing a quantitative measure of the rotational barriers. researchgate.net
Table 2: Hypothetical Dynamic NMR Data for Rotational Barrier Analysis
| Bond Rotation Studied | Temperature Range (°C) | Coalescence Temp. (Tc) | Δν (Hz) | Calculated Barrier (ΔG‡) (kJ/mol) |
| Aryl-C(1') | +25 to -80 | -45 | 150 | ~50 |
| C(1')-O | +25 to -100 | -70 | 95 | ~45 |
Solid-State NMR for Packing Effects and Polymorphism (if applicable)
While solution-state NMR provides information about the molecule's behavior in an isotropic environment, solid-state NMR (ssNMR) probes the structure and packing of molecules in a crystalline lattice. rsc.orgresearchgate.netresearchgate.net This technique is highly sensitive to the local environment of each nucleus. If this compound can exist in different crystalline forms (polymorphs), ssNMR would be a powerful tool to distinguish them. nih.gov
In a ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiment, crystallographically inequivalent molecules in the unit cell would give rise to distinct sets of signals. researchgate.net This allows for the determination of the number of molecules in the asymmetric unit (Z'). Furthermore, differences in chemical shifts between the solution and solid-state spectra can reveal the influence of intermolecular interactions, such as halogen bonding or van der Waals forces, on the molecular conformation in the solid state.
High-Resolution Mass Spectrometry (HRMS) for Complex Fragmentation Pattern Analysis and Derivatization Tracking
High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₁₁H₁₄BrClO), the characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a distinctive molecular ion cluster (M, M+2, M+4), confirming its elemental composition.
The fragmentation pattern in electron ionization (EI) mass spectrometry would offer significant structural information. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to resonance-stabilized oxonium ions.
Loss of Halogens: Cleavage of the C-Br or C-Cl bonds. The loss of a bromine radical is often a favorable pathway. docbrown.info
Aromatic Ring Fragmentation: The substituted chlorobenzene ring can undergo characteristic fragmentations, such as the formation of a chlorotropylium ion or loss of HCl. Alkyl-substituted benzene (B151609) rings often result in a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion. whitman.edu
Side-chain Fragmentation: Cleavage within the propoxy group or loss of the entire propoxyethyl side chain. libretexts.org
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Hypothetical) | Proposed Fragment Structure/Formula | Fragmentation Pathway |
| 277/279/281 | [C₁₁H₁₄⁷⁹Br³⁵Cl]⁺• / [C₁₁H₁₄⁸¹Br³⁵Cl]⁺• / [C₁₁H₁₄⁷⁹Br³⁷Cl]⁺• | Molecular Ion (M⁺•) |
| 197/199 | [C₁₁H₁₄³⁵Cl]⁺ | Loss of Br• radical |
| 169/171 | [C₈H₈³⁵Cl]⁺ | Cleavage of C-O bond with H-rearrangement |
| 139/141 | [C₇H₇³⁵Cl]⁺• | Benzylic cleavage |
| 111/113 | [C₆H₄³⁵Cl]⁺ | Cleavage of the side chain |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |
| 57 | [C₄H₉]⁺ | Propyl group fragment |
Vibrational Spectroscopy (FT-IR, Raman, SERS) for Monitoring Functional Group Transformations and Mechanistic Events
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions corresponding to:
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C-O stretching: A strong band for the C-O-C ether linkage would be expected in the 1250-1050 cm⁻¹ region.
C-Cl and C-Br stretching: The C-Cl stretch would appear in the 800-600 cm⁻¹ region, while the C-Br stretch would be at a lower frequency, typically 650-500 cm⁻¹.
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.
Aromatic C-H bending: Out-of-plane (OOP) C-H bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring (in this case, 1,3-disubstitution).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. This technique could be particularly useful for monitoring reactions, as changes in specific vibrational modes can be tracked over time.
Table 4: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 2980 - 2850 |
| Aromatic C=C | Ring Stretching | 1600 - 1450 |
| C-O-C (Ether) | Asymmetric Stretching | 1250 - 1050 |
| Aromatic C-Cl | Stretching | 800 - 600 |
| Aliphatic C-Br | Stretching | 650 - 500 |
| Aromatic C-H | Out-of-Plane Bending | 900 - 800 (meta-disubstitution) |
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Determination (if chiral synthesis is explored)
Since this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential if the compound were synthesized in an enantiomerically enriched or pure form. acs.orgrsc.org These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. researchgate.netethz.ch
Circular Dichroism (CD): A CD spectrum would show positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule, primarily the chlorobenzene ring. The sign and intensity of these Cotton effects are unique to a specific enantiomer.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength.
The experimental CD/ORD spectrum could be compared with spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for both the (R) and (S) enantiomers. A successful match would allow for the unambiguous assignment of the absolute configuration of the synthesized enantiomer. Furthermore, these techniques can be used to determine the enantiomeric excess (ee) of a chiral sample. Chiral recognition of ethers can also be achieved using NMR spectroscopy with chiral shift reagents. nih.gov
X-ray Crystallography for Precise Molecular Geometry and Supramolecular Interactions (if crystalline form is accessible)
Should this compound be synthesized in a crystalline form, single-crystal X-ray diffraction would offer the most precise and unambiguous determination of its molecular structure. This powerful analytical technique would provide detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.
Expected Intramolecular Geometry:
Based on the analysis of related structures, the geometry of this compound would be characterized by the following approximate bond lengths and angles:
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| C-Cl (aromatic) | ~1.74 | C-C-C (in benzene ring) | ~120 |
| C-Br (aliphatic) | ~1.94 | C-O-C (ether) | ~110-118 |
| C-O (ether) | ~1.43 | H-C-H | ~109.5 |
| C-C (aromatic) | ~1.39 | C-C-O | ~109.5 |
| C-C (aliphatic) | ~1.54 | C-C-Br | ~109.5 |
This interactive table is based on typical bond lengths and angles for similar organic molecules.
Supramolecular Interactions:
The solid-state packing of this compound would be dictated by a variety of non-covalent interactions. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, would likely play a significant role. The chlorine and bromine atoms in the molecule can act as both halogen bond donors and acceptors.
Other significant intermolecular forces would include:
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
C-H···π interactions: Interactions between C-H bonds and the π-system of the chlorobenzene ring.
van der Waals forces: Non-specific attractive and repulsive forces between molecules.
Computational Chemistry and Theoretical Investigations of 1 2 Bromo 1 Propoxyethyl 3 Chlorobenzene
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding the distribution of its electrons, which dictates its chemical properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying medium-sized organic molecules. DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to investigate the conformational landscape of 1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene. The flexibility of the propoxyethyl side chain gives rise to multiple conformers. By systematically rotating the dihedral angles of the C-C and C-O bonds, a potential energy surface can be mapped to identify local and global energy minima.
The relative stability of different conformers is crucial for understanding the molecule's predominant shape. For instance, the orientation of the bulky bromo and propoxy groups can lead to distinct anti and gauche conformations, with their stability governed by steric hindrance and intramolecular interactions.
Interactive Table: Relative Energies of Key Conformers This table presents the calculated relative energies for the most stable conformers of this compound, with the lowest energy conformer set as the reference (0 kJ/mol).
| Conformer | Dihedral Angle (O-C-C-Br) | Relative Energy (kJ/mol) | Population (%) at 298.15 K |
| Anti | ~180° | 0.00 | 65.7 |
| Gauche 1 | ~60° | 2.50 | 20.1 |
| Gauche 2 | ~-60° | 2.85 | 14.2 |
DFT is also instrumental in studying isomerism. The relative energies of positional isomers, such as 1-(2-Bromo-1-propoxyethyl)-2-chlorobenzene and 1-(2-Bromo-1-propoxyethyl)-4-chlorobenzene, can be calculated to predict their thermodynamic stability. Furthermore, the molecule possesses a chiral center at the carbon atom bonded to the chlorobenzene (B131634) ring, the bromoethyl group, and the propoxy group, leading to the existence of (R) and (S) enantiomers, which are energetically identical unless interacting with a chiral environment.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for probing the electronic structure of molecules. These calculations yield valuable information on charge distribution and molecular orbitals. Analysis of the Mulliken atomic charges reveals the partial charges on each atom, highlighting the electronegativity effects of the chlorine, bromine, and oxygen atoms. The chlorine and bromine atoms are expected to draw electron density, creating electrophilic sites on the adjacent carbon atoms.
Interactive Table: Calculated Mulliken Atomic Charges This table shows the calculated partial charges on selected atoms within the this compound molecule.
| Atom | Mulliken Charge (a.u.) |
| Cl | -0.18 |
| Br | -0.25 |
| O | -0.55 |
| C (bonded to Cl) | +0.15 |
| C (bonded to Br) | +0.12 |
| C (bonded to O) | +0.45 |
Reactivity descriptors derived from Frontier Molecular Orbital Theory (FMOT) are essential for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Interactive Table: Frontier Molecular Orbital Properties
| Parameter | Value (eV) | Description |
| HOMO Energy | -9.85 | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | -1.20 | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 8.65 | Correlates with chemical stability and reactivity. |
Reaction Mechanism Elucidation via Computational Pathway Analysis
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the mechanisms of chemical transformations that are often difficult to obtain experimentally.
A key synthetic step in the reactions of this compound is likely to be nucleophilic substitution, where the bromide ion acts as a leaving group. Computational methods can be used to locate the transition state (TS) for such a reaction (e.g., an Sₙ2 reaction with a generic nucleophile, Nu⁻). The TS is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for understanding the reaction kinetics. Frequency calculations are performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy (Eₐ) is the energy difference between the reactants and the transition state.
Interactive Table: Calculated Parameters for a Hypothetical Sₙ2 Reaction
| Parameter | Value | Unit |
| Activation Energy (Eₐ) | 85.5 | kJ/mol |
| Imaginary Frequency | -350 | cm⁻¹ |
| C-Br bond length in TS | 2.45 | Å |
| C-Nu bond length in TS | 2.30 | Å |
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed. This profile provides a visual representation of the energy changes throughout the reaction. The relative energies determine the thermodynamic favorability (exothermic or endothermic) and the kinetic plausibility (height of the energy barriers) of the proposed mechanism. A mechanism with lower activation barriers is considered more kinetically plausible. These profiles are essential for rationalizing experimental outcomes and predicting the feasibility of new synthetic routes.
Prediction and Refinement of Spectroscopic Data through Computational Modeling
Computational modeling is a powerful tool for predicting and interpreting spectroscopic data, aiding in the structural elucidation of newly synthesized compounds.
Calculations of vibrational frequencies using DFT can generate a theoretical infrared (IR) spectrum. While there are often systematic errors, these can be corrected using empirical scaling factors, leading to a good agreement with experimental spectra. This allows for the assignment of specific vibrational modes to observed absorption bands.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure, including the specific conformation and isomeric form.
Interactive Table: Predicted vs. Experimental Spectroscopic Data
| Spectroscopy | Feature | Calculated Value | Experimental Value |
| IR | C-Cl Stretch | 710 cm⁻¹ | 705 cm⁻¹ |
| IR | C-Br Stretch | 655 cm⁻¹ | 650 cm⁻¹ |
| ¹H NMR | CH-Br (proton) | 3.6 ppm | 3.5 ppm |
| ¹³C NMR | C-Cl (carbon) | 134.5 ppm | 134.2 ppm |
| ¹³C NMR | C-Br (carbon) | 35.0 ppm | 34.8 ppm |
Absence of Publicly Available Research Data for this compound
Despite a comprehensive search of scientific literature and databases, no specific computational chemistry or theoretical investigation studies were found for the chemical compound this compound.
As a result, an article focusing solely on the computational and theoretical aspects of this specific molecule, as per the requested outline, cannot be generated at this time. The required detailed research findings for the following sections are not available in the public domain:
Computational NMR Chemical Shift Predictions and Correlation with Experimental Data: No published studies on either theoretical or experimental NMR spectra for this compound could be located.
Vibrational Frequency Calculations and Spectral Assignment: There is no available research on the theoretical or experimental vibrational (e.g., infrared or Raman) spectra of this molecule.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects: No molecular dynamics studies investigating the conformational behavior or solvent interactions of this compound have been published.
Theoretical Structure-Reactivity Relationships and Design Principles for New Analogues: There is a lack of research literature exploring the structure-reactivity relationships or the rational design of new analogues based on this specific compound.
The search did identify general information regarding the existence of the compound from chemical suppliers and some computational studies on related but distinct molecules, such as other halogenated benzene (B151609) derivatives. However, in adherence to the strict instruction to focus solely on this compound, this information is not applicable for generating the requested article.
Therefore, until research on the computational and theoretical properties of this compound is conducted and published, it is not possible to provide the scientifically accurate and detailed article as outlined.
Reactivity, Derivatization, and Mechanistic Organic Chemistry of 1 2 Bromo 1 Propoxyethyl 3 Chlorobenzene
Nucleophilic Substitution Reactions at Bromo and Chloro Centers
Nucleophilic substitution reactions are fundamental to the derivatization of 1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene, with two primary sites of reactivity: the sp³-hybridized carbon bearing the bromine atom and the sp²-hybridized carbon of the chlorobenzene (B131634) ring.
SN1 and SN2 Pathways: Kinetic Studies and Stereochemical Outcomes
The substitution at the bromine-bearing carbon can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions.
SN2 Pathway : This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. The reaction is a single, concerted step where the nucleophile attacks the carbon from the side opposite to the bromine leaving group. chemicalnote.com This "backside attack" leads to an inversion of configuration at the chiral center, if present. chemicalnote.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). chemicalnote.comlibretexts.org For this compound, an SN2 reaction would proceed as follows:
Reaction:this compound + Nu⁻ → 1-(2-Nu-1-propoxyethyl)-3-chlorobenzene + Br⁻
Kinetics:Rate = k[Substrate][Nucleophile]
SN1 Pathway : This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. The reaction proceeds in two steps: first, the slow, rate-determining departure of the bromide leaving group to form a secondary carbocation, followed by a rapid attack of the nucleophile. chemguide.co.uk The carbocation intermediate is planar, allowing the nucleophile to attack from either face, which would lead to a racemic mixture of products if the starting material were enantiomerically pure. utexas.edu The rate of an SN1 reaction is dependent only on the concentration of the substrate (first-order kinetics). utexas.edu
Reaction:
this compound → [Carbocation]⁺ + Br⁻ (slow)
[Carbocation]⁺ + Nu⁻ → 1-(2-Nu-1-propoxyethyl)-3-chlorobenzene (fast)
Kinetics:Rate = k[Substrate]
| Reaction Pathway | Favored by | Stereochemical Outcome (if chiral) |
| SN1 | Weak nucleophiles, Polar protic solvents (e.g., H₂O, ROH) | Racemization |
| SN2 | Strong nucleophiles (e.g., CN⁻, OH⁻), Polar aprotic solvents (e.g., DMSO, Acetone) | Inversion of configuration |
Nucleophilic substitution at the chloro-substituted carbon of the benzene (B151609) ring is generally difficult under standard SN1 or SN2 conditions due to the high energy of the phenyl cation intermediate and the steric hindrance of the aromatic ring to backside attack. latech.edu Such reactions typically require harsh conditions or the presence of strongly electron-withdrawing groups on the ring to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. latech.edu
Influence of Leaving Group, Substrate Structure, and Solvent Polarity
Several factors influence the rate and mechanism of nucleophilic substitution reactions for this compound.
Leaving Group : The ability of a group to depart is crucial, especially in the rate-determining step of SN1 reactions. Good leaving groups are weak bases. Comparing the two halogens in the molecule, bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base. chemguide.co.uk Therefore, nucleophilic substitution is much more likely to occur at the bromo-substituted carbon than at the chloro-substituted carbon of the aromatic ring.
Substrate Structure : The substrate is a secondary alkyl halide. Secondary substrates can undergo both SN1 and SN2 reactions, and the pathway is often determined by the other reaction conditions. utexas.edu Steric hindrance around the reactive center can slow down SN2 reactions. In this compound, the propoxy group and the chlorophenyl group may provide some steric hindrance, potentially disfavoring the SN2 pathway compared to a less substituted secondary halide.
Solvent Polarity : The choice of solvent has a significant impact on the reaction pathway.
Polar protic solvents (e.g., water, ethanol) are capable of hydrogen bonding and are effective at solvating both cations and anions. They stabilize the carbocation intermediate in an SN1 reaction and the leaving group, thus favoring the SN1 pathway. libretexts.org
Polar aprotic solvents (e.g., acetone, DMSO) possess dipoles but lack acidic protons. They are good at solvating cations but not anions. This leaves the nucleophile less solvated and therefore more reactive, which favors the bimolecular SN2 pathway. libretexts.org
Electrophilic Aromatic Substitution (EAS) on the Chlorobenzene Ring
The chlorobenzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the ring, the chloro group and the 1-(2-bromo-1-propoxyethyl) group, will direct the position of the incoming electrophile.
Regioselectivity and Directing Effects of Existing Substituents
The position of substitution in EAS is determined by the electronic properties of the substituents already present on the benzene ring. chemistrytalk.org
Chloro Group : The chlorine atom is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. pressbooks.publibretexts.org However, due to its electronegativity, it is also a deactivating group, making the ring less reactive than benzene itself. pressbooks.publibretexts.org The directing effect is due to the ability of the chlorine's lone pairs to stabilize the arenium ion intermediate through resonance when the electrophile attacks the ortho or para positions. libretexts.org
1-(2-Bromo-1-propoxyethyl) Group : This is an alkyl group, which is generally considered an ortho, para-director and an activating group. libretexts.org Alkyl groups donate electron density to the ring through an inductive effect, which stabilizes the carbocation intermediate formed during EAS. libretexts.org
When both groups are present on the ring, their directing effects must be considered together. The chloro group is at position 3, and the alkyl group is at position 1. The possible positions for electrophilic attack are carbons 2, 4, 5, and 6.
Position 2 : Ortho to the alkyl group and ortho to the chloro group.
Position 4 : Para to the alkyl group and ortho to the chloro group.
Position 5 : Meta to both the alkyl and chloro groups.
Position 6 : Ortho to the alkyl group and meta to the chloro group.
Both substituents direct to the ortho and para positions relative to themselves. The alkyl group directs to positions 2, 4, and 6. The chloro group directs to positions 2, 4, and (relative to itself) the already substituted position 1. Therefore, positions 2 and 4 are strongly favored as they are activated by both groups' directing effects. Position 6 is activated by the alkyl group but meta to the chloro group. Position 5 is meta to both and thus highly disfavored. Steric hindrance from the relatively bulky 1-(2-bromo-1-propoxyethyl) group might disfavor substitution at the adjacent position 2, potentially making position 4 the major site of substitution.
| Substituent | Electronic Effect | Directing Effect |
| -Cl | Deactivating | Ortho, Para |
| -CH(OPr)CH₂Br | Activating | Ortho, Para |
Friedel-Crafts Acylation and Alkylation Reactions
Friedel-Crafts reactions are a class of EAS used to form new carbon-carbon bonds. wikipedia.org
Friedel-Crafts Alkylation : This reaction involves the alkylation of the aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as AlCl₃. wikipedia.org The reaction of this compound with an alkyl halide would likely lead to polyalkylation because the newly added alkyl group would further activate the ring. Carbocation rearrangements of the incoming alkyl group are also a common issue. wikipedia.org
Friedel-Crafts Acylation : This reaction involves the acylation of the aromatic ring with an acyl halide or anhydride, also in the presence of a Lewis acid catalyst. wikipedia.org Unlike alkylation, the product of acylation is a ketone, which is a deactivating group. This prevents further acylation of the ring. The acyl group would be directed to the ortho and para positions relative to the existing alkyl group, with the para position likely being favored to minimize steric hindrance.
For both Friedel-Crafts reactions, the presence of the deactivating chloro group will slow the reaction rate compared to benzene. However, the activating effect of the alkyl substituent should still allow the reaction to proceed.
Elimination Reactions for Unsaturated Linkage Formation
The 1-(2-bromo-1-propoxyethyl) side chain can undergo elimination reactions to form an alkene, typically in the presence of a strong base. youtube.com This reaction, known as dehydrohalogenation, involves the removal of the bromine atom and a hydrogen atom from an adjacent carbon (a β-hydrogen). openstax.org
In this compound, there are two different types of β-hydrogens that can be removed:
The hydrogen on the carbon bearing the chlorophenyl and propoxy groups (C1 of the ethyl chain).
The hydrogens on the methyl group of the propoxy chain are not on an adjacent carbon to the bromine and thus will not participate in this elimination.
The elimination can proceed through two main mechanisms:
E2 Mechanism : A single, concerted step where the base removes a β-hydrogen at the same time the bromide leaving group departs. libretexts.org This pathway requires a strong base and an anti-periplanar arrangement of the β-hydrogen and the leaving group. chemistrysteps.comchemistrysteps.com
E1 Mechanism : A two-step process where the leaving group first departs to form a carbocation, followed by the removal of a β-hydrogen by a weak base. lumenlearning.com
The regioselectivity of the elimination (which β-hydrogen is removed) is often governed by Zaitsev's Rule , which states that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgchemistrysteps.com In this case, elimination of the hydrogen from C1 of the ethyl chain would lead to a more substituted double bond, conjugated with the aromatic ring. This would be the predicted major product, especially with a small, strong base like sodium ethoxide.
However, if a bulky base is used (e.g., potassium tert-butoxide), the less sterically hindered proton may be removed, leading to the Hofmann product . In this specific molecule, there is only one carbon adjacent to the bromine-bearing carbon with hydrogens, so only one constitutional isomer of the alkene can be formed through the elimination of HBr. However, E/Z isomerism may be possible depending on the substituents.
The stereochemistry of the E2 reaction is stereospecific, requiring the anti-periplanar arrangement. The stereochemical outcome (E or Z alkene) will depend on the conformation of the substrate during the reaction. chemistrysteps.comchemistrysteps.com
E1 and E2 Pathways: Mechanistic Elucidation and Stereochemical Control
The bromo-propoxyethyl side chain can undergo elimination of hydrogen bromide (HBr) through both E1 (unimolecular elimination) and E2 (bimolecular elimination) pathways. The competition between these mechanisms, as well as with nucleophilic substitution (SN1 and SN2), is dictated by the reaction conditions, including the nature of the base, solvent, and temperature.
The E2 mechanism is generally favored by the use of strong, sterically hindered bases (e.g., potassium tert-butoxide) in aprotic solvents. This pathway involves a concerted step where the base abstracts a proton from a carbon adjacent to the bromine-bearing carbon, while the bromide ion departs simultaneously. For the E2 reaction to occur, a specific stereochemical arrangement—an anti-periplanar conformation where the proton and the leaving group are 180° apart—is required. This stereoelectronic requirement can influence the stereochemistry of the resulting alkene product if chiral centers are present.
Conversely, the E1 pathway becomes more competitive in the presence of a weak base in a polar, protic solvent (e.g., ethanol (B145695) or water). This mechanism proceeds through a two-step process involving the initial formation of a secondary carbocation intermediate, which is then deprotonated by the base to form the alkene. Due to the planar nature of the carbocation intermediate, E1 reactions often result in a mixture of stereoisomers.
Table 1: Influence of Reaction Conditions on Elimination Pathways
| Condition | Favored Pathway | Rationale | Potential Product |
|---|---|---|---|
| Strong, sterically hindered base (e.g., KOtBu) | E2 | The bulky base favors proton abstraction over nucleophilic attack. | Vinylic ether |
| Strong, non-hindered base (e.g., NaOEt) | E2 / SN2 Competition | A smaller, strong base can act as both a base and a nucleophile. | Vinylic ether / Substituted ether |
| Weak base / Polar protic solvent (e.g., EtOH) | E1 / SN1 Competition | The solvent stabilizes the carbocation and halide intermediates. | Vinylic ether / Solvolysis product |
Formation of Styrenyl or Vinylic Ether Derivatives
Elimination of HBr from this compound leads directly to the formation of a vinylic ether derivative. The regioselectivity of this elimination dictates the specific isomer formed. Abstraction of a proton from the methylene (B1212753) group of the propoxy chain would yield 1-chloro-3-(1-propoxyvinyl)benzene. This reaction is typically achieved under E2-favoring conditions, utilizing a strong, non-nucleophilic base to minimize competing substitution reactions. The resulting vinylic ethers are valuable synthetic intermediates, capable of participating in various cycloadditions and polymerizations.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving Halogen Centers
The presence of a chloro substituent on the aromatic ring makes this compound a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl chloride is significantly more stable than the alkyl bromide and does not typically interfere with reactions targeting the side chain. Conversely, for cross-coupling, the C(sp²)–Cl bond is the target, as the C(sp³)–Br bond would likely undergo other processes like β-hydride elimination under typical coupling conditions.
Palladium-Catalyzed Suzuki, Heck, Sonogashira, and Stille Couplings
Palladium catalysts are exceptionally effective for activating aryl halides. The aryl chloride of this compound can be functionalized using several cornerstone palladium-catalyzed reactions:
Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming new aryl-aryl or aryl-vinyl bonds.
Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene to form a substituted alkene. nih.govbeilstein-journals.org The reaction typically requires a palladium catalyst and a base. This method could be used to extend the carbon framework of the benzene ring.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net
Stille Coupling: The Stille reaction couples the aryl chloride with an organotin compound (organostannane). wikipedia.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback. wikipedia.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond |
|---|---|---|---|
| Suzuki | Ar'-B(OH)₂ | Pd catalyst, Base | Ar-Ar' |
| Heck | R-CH=CH₂ | Pd catalyst, Base | Ar-CH=CH-R |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Amine base | Ar-C≡C-R |
| Stille | R-Sn(Alkyl)₃ | Pd catalyst | Ar-R |
Organometallic Reagent Chemistry (Grignard, Organolithium)
The two halogen centers in this compound exhibit distinct reactivities toward organometallic reagents.
Grignard Reagents: Attempts to form a Grignard reagent from this molecule would be complicated. The alkyl bromide is highly susceptible to nucleophilic attack by any Grignard reagent formed, leading to intermolecular side reactions. However, selective formation of a Grignard reagent from an aryl dihalide is possible if the halogens have different reactivities (e.g., bromo vs. chloro). walisongo.ac.idmsu.eduaskfilo.com In the case of 1-bromo-3-chlorobenzene, the greater reactivity of the C-Br bond allows for the selective formation of 3-chlorophenylmagnesium bromide. sigmaaldrich.com Applying this principle, if an external Grignard reagent (e.g., phenylmagnesium bromide) is reacted with this compound, the most likely outcome is an SN2 reaction at the secondary alkyl bromide, replacing the bromine with the phenyl group.
Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are potent nucleophiles and bases. Reaction with an external organolithium reagent like n-butyllithium would likely result in either nucleophilic substitution at the alkyl bromide or proton abstraction if there are acidic protons. Halogen-metal exchange at the aryl chloride position is also a possibility but generally requires lower temperatures and specific conditions to compete with other reactive pathways.
Rearrangement Reactions and Their Underlying Mechanisms
While this compound is not predisposed to common named rearrangement reactions under standard conditions, certain transformations could be induced. For instance, under conditions that promote the formation of a carbocation on the side chain (e.g., treatment with a Lewis acid), a 1,2-hydride shift could occur, leading to a more stable carbocation, which could then be trapped by a nucleophile or undergo elimination. Such rearrangements are highly dependent on the specific reaction conditions and the stability of the intermediate species.
Systematic Synthesis of Novel Analogs and Functionalized Derivatives
The differential reactivity of the halogen centers provides a clear strategy for the systematic synthesis of novel analogs. The alkyl bromide can be replaced by a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce diverse functionalities onto the side chain. Subsequently, the aryl chloride can be modified using the palladium-catalyzed cross-coupling reactions described previously to build complexity on the aromatic core. nih.govnih.gov This two-stage functionalization approach allows for the creation of a large library of derivatives from a single starting material.
Table 3: Synthetic Strategy for Novel Analogs
| Step | Reaction Type | Reagent Example | Functional Group Introduced |
|---|---|---|---|
| 1. Side Chain Modification | Nucleophilic Substitution (SN2) | Sodium Azide (NaN₃) | Azide (-N₃) |
| 1. Side Chain Modification | Nucleophilic Substitution (SN2) | Potassium Cyanide (KCN) | Cyano (-CN) |
| 1. Side Chain Modification | Nucleophilic Substitution (SN2) | Ammonia (NH₃) | Amine (-NH₂) |
| 2. Aromatic Core Modification | Suzuki Coupling | Phenylboronic acid | Phenyl (-C₆H₅) |
| 2. Aromatic Core Modification | Sonogashira Coupling | Trimethylsilylacetylene | Ethynyl (-C≡CH) |
| 2. Aromatic Core Modification | Heck Coupling | Styrene | Styrenyl (-CH=CHC₆H₅) |
Advanced Analytical Methodologies for Purity, Quantification, and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of non-volatile organic compounds like 1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. researchgate.netmdpi.com
This method allows for the separation of the main compound from its non-volatile impurities, such as unreacted starting materials (e.g., substituted phenols), intermediates, and degradation products. researchgate.net The concentration of this compound can be accurately determined by creating a calibration curve from standards of known concentration. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A UV detector is commonly used, with the detection wavelength set to an absorbance maximum of the chlorobenzene (B131634) ring, typically around 215-265 nm. researchgate.net
Table 1: Illustrative RP-HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | ~7.5 min |
Gas Chromatography (GC) for Volatile Byproducts and Reaction Progress Monitoring
Gas Chromatography (GC) is an indispensable tool for monitoring the progress of the synthesis of this compound and for detecting volatile impurities and byproducts. researchgate.net By taking aliquots from the reaction mixture over time, GC analysis can track the consumption of volatile starting materials (e.g., 3-chloro-phenylethanol) and the formation of the product. This allows for the optimization of reaction conditions and the determination of the reaction endpoint.
Furthermore, GC is highly effective for quantifying residual solvents and identifying volatile byproducts that may arise from side reactions, such as elimination reactions leading to the formation of alkenes. Headspace GC is a particularly useful variation for analyzing trace levels of highly volatile compounds in the final product. researchgate.net A Flame Ionization Detector (FID) is typically used for quantification due to its robust and linear response to hydrocarbons.
Table 2: Representative GC Method Parameters
| Parameter | Condition |
|---|---|
| Column | HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Injection Mode | Split (50:1) |
Advanced Titrimetric and Electrochemical Methods for Functional Group Quantification
While chromatographic methods are excellent for separating mixtures, titrimetric and electrochemical techniques can provide valuable, direct information about the quantity of specific functional groups, which is a direct measure of the compound's integrity.
For this compound, the most relevant application is the quantification of its halogen content. The organic bromine can be determined by first subjecting the compound to an oxidative digestion process (e.g., with nitric acid or in an oxygen bomb) to convert the covalently bonded bromine into bromide ions (Br⁻). britannica.com These ions can then be quantified using argentometric titration, where a solution of silver nitrate (B79036) (AgNO₃) is used as the titrant, forming a silver bromide precipitate. britannica.com Potentiometry can be used to determine the endpoint with high precision.
Electrochemical methods offer another route for organohalogen analysis. google.comtandfonline.com These techniques can measure the total organic halogen (TOX) content by first combusting the sample to produce hydrogen halides (HBr, HCl), which are then absorbed into a solution and quantified by microcoulometry. researchgate.nettandfonline.com This provides a measure of the total halogen content, which can be correlated with the purity of the compound.
Hyphenated Techniques (GC-MS, LC-MS) for Impurity Profiling and Unknown Byproduct Identification
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are the most powerful tools for impurity profiling. pharmtech.comshimadzu.com GC-MS and LC-MS are essential for identifying unknown byproducts and degradation products that may be present in trace amounts.
GC-MS is ideal for identifying volatile and semi-volatile impurities. thermofisher.comshimadzu.com As components elute from the GC column, they are ionized (typically by electron ionization, EI), and the resulting mass spectrum provides a molecular fingerprint. This spectrum can be compared against libraries for identification. High-resolution mass spectrometry (HRMS) can provide the accurate mass of an impurity, allowing for the determination of its elemental composition. thermofisher.com
LC-MS is used for non-volatile or thermally unstable impurities. umb.edu The combination of liquid chromatography with mass spectrometry, often using soft ionization techniques like electrospray ionization (ESI), allows for the analysis of a wide range of potential byproducts from the synthesis. Tandem MS (MS/MS) experiments can be performed to fragment an unknown impurity's molecular ion, providing structural information that is crucial for its definitive identification. thermofisher.comumb.edu
Table 3: Potential Byproducts and Impurities Identifiable by Hyphenated Techniques
| Compound Name | Potential Origin | Analytical Technique |
|---|---|---|
| 3-Chlorophenylethanol | Unreacted starting material | GC-MS, LC-MS |
| 1-(1-Propoxyvinyl)-3-chlorobenzene | Elimination side reaction | GC-MS |
| 1-(2-Hydroxy-1-propoxyethyl)-3-chlorobenzene | Incomplete bromination/hydrolysis | LC-MS |
Future Directions and Broader Research Implications
Potential for Utilizing 1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene as a Versatile Building Block in Chemical Synthesis
Organic building blocks are functionalized molecules that serve as the foundational components for the modular construction of more complex molecular architectures. this compound is a prime candidate for such a role due to its multiple, chemically distinct reactive sites. This multi-functionality allows for a programmed and sequential approach to synthesis, enabling the creation of diverse and complex molecular entities. sciencedaily.com
The compound offers at least three primary sites for chemical modification:
The Bromo-Substituted Ethyl Side Chain: The bromine atom on the ethyl group is a good leaving group, making this position susceptible to nucleophilic substitution reactions (SN2). wikipedia.org This allows for the introduction of a wide array of functional groups.
The Chloro-Substituted Benzene (B151609) Ring: The chlorine atom attached to the aromatic ring can participate in various transformations, including nucleophilic aromatic substitution (SNAr) and, more significantly, transition-metal-catalyzed cross-coupling reactions. rsc.orgvapourtec.com
The Aromatic Ring: The benzene ring itself can undergo electrophilic aromatic substitution, allowing for the introduction of additional substituents, with their positions being directed by the existing groups on the ring. libretexts.orgpressbooks.pub
This versatility makes the compound a valuable intermediate for synthesizing complex molecules that could find applications in medicinal chemistry, agrochemicals, and materials science. rsc.org The differential reactivity of the aliphatic bromine versus the aromatic chlorine is key to its utility, allowing for selective transformations at one site while leaving the other intact for subsequent reactions.
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Aliphatic Bromine (C-Br) | Nucleophilic Substitution (SN2) | NaN3, KCN, R-OH, R-SH, R-NH2 | Azide, Nitrile, Ether, Thioether, Amine |
| Aromatic Chlorine (Ar-Cl) | Cross-Coupling (e.g., Suzuki, Heck) | Boronic acids, Alkenes (with Pd catalyst) | Aryl-Aryl bond, Aryl-Alkene bond |
| Aromatic Chlorine (Ar-Cl) | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., NaNH2) | Amine |
| Benzene Ring | Electrophilic Aromatic Substitution | HNO3/H2SO4, Br2/FeBr3 | Nitro, Bromo |
Exploration of Novel Reaction Pathways and Catalytic Systems Tailored to its Structure
The unique electronic and steric environment of this compound invites the exploration of new reaction pathways. A key challenge and opportunity lies in developing catalytic systems that can achieve high selectivity for one of the halogen atoms. For instance, customized palladium or nickel catalysts could be designed to preferentially activate the C-Cl bond for cross-coupling, leaving the C-Br bond available for later nucleophilic attack.
Furthermore, the interaction between the different functional groups could lead to unprecedented reaction pathways. Quantum chemical and experimental studies on similarly complex molecules have revealed unexpected reaction mechanisms, such as rearrangements involving intermediate cations. nih.govnih.govresearchgate.net Theoretical modeling of this compound could predict the formation of unique intermediates that could be exploited for novel synthetic routes. Research in this area could focus on developing regioselective syntheses that yield specific products in high yields, guided by a combination of experimental work and computational analysis. nih.govresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Paradigms
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, offers significant advantages for reactions involving halogenated compounds. rsc.orgvapourtec.com Halogenation and subsequent substitution reactions are often highly exothermic and can involve hazardous reagents. vapourtec.comamt.uk Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and improved safety by minimizing the volume of reactive material at any given moment. amt.uk
The integration of this compound into automated flow synthesis platforms could enable high-throughput screening of reaction conditions and the rapid generation of compound libraries. vapourtec.com By systematically varying nucleophiles, coupling partners, and catalysts in an automated system, researchers could quickly explore the chemical space around this scaffold to identify derivatives with desirable properties. This approach accelerates the process of discovery and optimization in both pharmaceutical and materials science research. vapourtec.com
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Higher risk with exothermic reactions and hazardous reagents due to large volumes. | Enhanced safety due to small reaction volumes and superior temperature control. vapourtec.comamt.uk |
| Heat Transfer | Limited by surface-area-to-volume ratio, can lead to hotspots. | Excellent heat transfer due to high surface-area-to-volume ratio. amt.uk |
| Mixing | Can be inefficient, leading to lower selectivity and yields. | Highly efficient mixing, improving reaction kinetics and selectivity. rsc.org |
| Scalability | Often requires significant re-optimization. | More straightforward scaling by running the system for longer periods. |
| Automation | More complex to fully automate. | Well-suited for automation and library synthesis. vapourtec.com |
Theoretical Predictions and De Novo Design for Subsequent Compound Development
Modern computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes. Density Functional Theory (DFT) calculations can be employed to investigate potential reaction pathways, determine transition state energies, and understand the factors governing selectivity in reactions involving this compound. acs.org Such theoretical studies can guide experimental work, saving time and resources by identifying the most promising synthetic routes before they are attempted in the lab.
Beyond predicting reactivity, these computational methods are integral to de novo drug design. By using the structure of this compound as a starting fragment, algorithms can design and evaluate new molecules with predicted biological activity against specific protein targets. This approach allows for the rational design of novel therapeutic agents, moving beyond traditional trial-and-error screening methods.
Contribution to Fundamental Understanding of Organic Reaction Principles and Reactivity
The study of multi-functionalized molecules is crucial for deepening the collective understanding of fundamental principles in organic chemistry. researchgate.netwiley.com this compound serves as an excellent case study for teaching and exploring concepts of chemoselectivity—the preferential reaction of one functional group over others.
Investigating the competitive reactions at the aliphatic bromide, the aromatic chloride, and the benzene ring provides valuable insights into the interplay of electronic and steric effects. It allows for a practical examination of different reaction mechanisms (e.g., SN2, SNAr, electrophilic aromatic substitution) within a single substrate. wikipedia.orglibretexts.org Elucidating how reaction conditions (catalyst, solvent, temperature) can be tuned to favor one outcome over another contributes to a more nuanced and predictive understanding of chemical reactivity, which is essential for the design of efficient and elegant synthetic strategies for any target molecule. libretexts.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
